Journal Name:Synthetic Metals
Journal ISSN:0379-6779
IF:4
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/504105/description#description
Year of Origin:1979
Publisher:Elsevier BV
Number of Articles Per Year:191
Publishing Cycle:Monthly
OA or Not:Not
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.polymdegradstab.2023.110444
Developing high-performance MXene-based polymer nanocomposites through a biomimetic method has been a research hotspot. However, it is still an intractable challenge to achieve MXene-based polymer nanocomposites with efficient fire safety, excellent thermal conductivity, and enhanced mechanical properties. Here, inspired by the adhesion of mussels, the hierarchical MXene@PDA@CoFeOx nanohybrid was fabricated by a self-assembly strategy and then employed to prepare epoxy resin (EP) nanocomposites. It has been found that MXene@PDA@CoFeOx can display excellent dispersion and interfacial compatibility in EP matrix. Thermogravimetric analysis shows that only 2.0 wt% MXene@PDA@CoFeOx results in excellent thermal stability and char yield (31.29 wt%) of EP under a nitrogen atmosphere. Combustion tests show that the 2.0 wt% MXene@PDA@CoFeOx confers efficient fire safety to EP. Remarkably, the EP-2.0%MXene@PDA@CoFeOx can obtain an attractive UL-94 rating of V0. Meanwhile, the peak heat release rate (pHRR), smoke factor (SF), and peak CO production rate (pCO) of EP-2.0%MXene@PDA@CoFeOx are dramatically decreased by 33.38%, 55.41%, and 36.84% in comparison to those of virgin EP, respectively. The efficient fire safety of EP nanocomposites is mainly attributed to the barrier effect, dilution effect, and catalytic carbonization effect of hierarchical MXene@PDA@CoFeOx. Furthermore, the MXene@PDA@CoFeOx enables EP to boast enhanced thermal conductivity (improved by 69.14%), impact strength (improved by 13.38%), and flexural strength (improved by 17.60%). This work offers a feasible biomimetic method for fabricating hierarchical MXene@PDA@CoFeOx nanohybrids and preparing efficient fire-safe EP nanocomposites with excellent thermal conductivity and mechanical performance.
Synthetic Metals ( IF 4 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.polymdegradstab.2023.110417
EPDM/carbon black (CB) composites were first prepared using sulfur as vulcanizing system, and the mechanical properties of EPDM/CB composites gradually increased with increasing CB content. Compressive stress-thermo oxidative ageing was performed in terms of three compressive stress levels and temperature conditions. During ageing process, two typical reactions of chains scission and crosslinking were deduced. On the one hand, degradation reaction of EPDM molecules occurred and unstable free radicals were produced under thermo/stress effect, which were oxidized to generate oxygenated compounds, leading to the increase of dangling chains ratio and the breakage of CB network with two-phase separation. On the other hand, the active free radicals were further consumed to initiate secondary crosslinking reaction, resulting in increase of crosslinking density and restriction of chains mobility. During the whole ageing process, the crosslinking reaction was dominant over chain scission reaction, resulting in the increase of crosslinking density and poor uniformity of network structure. Consequently, the surface/fractured surface morphologies of aged EPDM showed coarse features with obvious CB aggregates and the rupture of continuous CB network due to interfacial debonding, eventually leading to the remarkable deterioration of mechanical properties and decline of sealing resilience.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.polymdegradstab.2023.110451
Experimental studies and ab initio quantum chemistry calculations were combined to investigate the process by which a Fenton reaction breaks down polystyrene sulfonate. The experimental results show that both molecular weight reduction and loss of aromaticity occur nearly simultaneously, a finding that is supported by the calculations. The results show that more than half of the material is broken down to low molecular weight compounds (< 500 g/mol) with two molar equivalents of H2O2 per styrene monomer. The calculations provide insights into the reaction pathways and indicate that at least two hydroxyl radicals are required to cleave backbone CC bonds or to eliminate aromaticity. The calculations also show that, of the aromatic carbons, hydroxyl radical is most likely to add to the carbon bonded to sulfur. This finding explains the loss of hydrogen sulfite anion early in the process and also the efficient reduction of Fe(III) to Fe(II) through semiquinone formation. Taken together the experimental and computational results indicate that the reaction is very efficient and that very little H2O2 is lost to unproductive reactions. This high efficiency is attributed to the close association of Fe atoms with the sulfonate group such that hydroxyl radicals are generated near the polymer chains.
Synthetic Metals ( IF 4 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.polymdegradstab.2023.110485
Exposure of polymers to ionizing radiation and high-energy particle beams is involved in many processes – from food sterilization to radiotherapy protocols. The resulting effects, at the final stages, determine the functional, structural, and morphological alteration of the material. However, the processes responsible for cumulative chain scission, crosslinking, and reactions with the environment are often difficult to disentangle as a sequence of elementary events. Here we report a spectroscopic study – by attenuated-total reflection Fourier transform infrared spectroscopy and powder x-ray diffraction measurements, together with differential scanning calorimetry and thermogravimetric analyses – that sheds light on the very initial stages of the mechanisms involved in radiation-induced modifications of poly(lactic acid) (PLA). The results, collected on samples from biobased processes and exposed to low x-ray doses in the range of 100-103 Gy after different thermal treatments, show spectroscopic evidence of the emergence of molecular unit perturbations – mainly related to methyl and carbonyl groups with the formation of C=C double bonds – with a clear-cut dependence on the polymer conformation. Understanding the mechanisms involved and the role of crystallinity provides information potentially useful for the development of PLA with a suitable radiation hardness for applications in radiotherapy.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-02 , DOI: 10.1016/j.polymdegradstab.2023.110426
Epoxy composites were prepared with reactive and non-reactive sizings deposited on glass fibers. The resulting interphase properties have been studied during hydrothermal aging. The purpose here is to evaluate at nano and macroscale the dependence of aging, interfacial strength, and mechanical properties of model composites on the glass sizing reactivity. SEM/AFM, DMA and 3 points bending experiments have been done before and after water immersion at 70 °C for several weeks. Water diffusion kinetics have been found to be related only to the presence of sized glass fibers but not to the sizing reactivity. The SEM observations demonstrated a cohesive fracture at matrix/fiber in the case of composite elaborated with reactive sizing and an adhesive one in the case of non-reactive sizing, and this remains true with aging. Depending on the sizing nature and on the aging time, the evolution of interphase zones around fibers has been identified by a specific α-relaxation (Tan δ) and confirmed by AFM nanomechanical measurements. The results showed that the interphase thickness was almost the same at initial state (around 200 nm) for both composites, then it progresses with aging time to reach 400 nm and 500 nm (at 42 days) for reactive and non-reactive systems respectively. It suggests that water molecules diffusion is related to the hydrophilic character of the sizing and to the degree of cross-linking/or plasticization of the interphase during hydrothermal aging.
Synthetic Metals ( IF 4 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.polymdegradstab.2023.110479
In this work, LBL technology is applied to prepare a bio-based flame- retardant coating (U@PA-Na) by a sequential assembly of positively charged urea (U) and negatively charged sodium phytate (PA-Na) solution in water medium. The U@PA-Na system possess the characters of safety, non-toxic, and high efficiency in flame retardant. The flame retardancy of U@PA-Na is evaluated by the cotton coated with U@PA-Na coatings (COT/U@PA-Na) before and after washing treatment. The limiting oxygen index (LOI), vertical flame test (UL-94), and cone calorimeter test (CCT) composites are measured to evaluate the flame retardancy of COT/U@PA-Na. The LOI value of the COT/U@PA-Na3 composite after washing treatment can still reach 34.6% and pass UL-94 B1 grade, accompanied by damage length less than 150 mm and burning time less than 5s. It shows that U@PA-Na has excellent flame retardancy and water resistance. Cone calorimeter (CCT) measurements show that the peak heat release rate (PHRR) and total heat release (THR) of COT/U@PA-Na3 decreas by about 61% and 74% compared with untreated fabrics. The thermal decomposition time of the treated cotton fabric is significantly delayed, and the peak decomposition temperature (T1max) is reduced by about 62°C, while the average residue is improved to about 21% at 650 °C. The image of the cone calorimetric burnt carbon slag shows that the carbon layer of cotton fabric treated by U@PA-Na is very dense, indicating that the synergistic effect of PA and U can promote the formation of a high-quality carbon layer which plays a "barrier effect" to protect the substrate and delay the combustion process. The flammability and forced combustion tests show that the bio-based U@PA-Na flame-retardant system with good washing resistance can significantly improve the flame retardancy of cotton fabric, greatly reducing the fire risk.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.polymdegradstab.2023.110456
Ellagic acid (EA) is a plant polyphenol with strong antioxidant properties. The stabilizing effect of EA on the thermo-oxidative degradation of the commercial thermoplastic poly(ester-ether urethane) (TPU) was studied for the first time and compared with effect of kraft lignin (KL), butylated hydroxytoluene (BHT) and pentaerythritol tetrakis (Irganox 1010). TPUs doped with antioxidants (ca. 20,000 ppm), were analysed for their oxidation induction time (OIT) at 200 °C and the oxidation onset temperature (OOT). The extent of TPU degradation with and without addition of antioxidants was studied by head space-gas chromatography-mass spectrometry (HS-GC-MS) at 200 °C under aerobic atmosphere. The highest stabilizing effect of EA was attributed primarily to its stronger antioxidant capacity when compared to KL and synthetic polyphenolic antioxidants (BHT and Irganox), which was corroborated by antiradical power studies with 2,2-diphenyl-1-picrylhydrazyl (DPPH). The analysis of the volatile products released under thermo-oxidative degradation showed the suppressive effect of EA on the thermally induced depolymerization of TPU occurring via homolysis. Furthermore, it has also been proposed that EA affects TPU degradation with the cleavage of urethane bonds in carbamates due to eventual coordination with the intermediate cyclic intramolecular transition complex involved in thermally induced depolymerization. Further studies in this area can prompt the performance improvements of TPU products, allowing them to be used in a wider range of durable goods applications.
Synthetic Metals ( IF 4 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.polymdegradstab.2023.110454
Silicone modified epoxy resin (EPS) is synthesized through the condensation reaction of methoxy and hydroxy groups, which improves the compatibility of epoxy resin and silicone rubber (SR). EPS and SR are blended and cured at room temperature. Through the self-locking method of chain segments, an EPS/SR interpenetrating polymer network (IPN) with limited microscopic morphology and excellent macroscopic properties is obtained, which effectively solves the problems of Pure SR's low binding force and poor thermal properties. Furthermore, an IPN-based ablation thermal protection coating (ATPC) is also prepared. Compared with the classic SR-based ATPC, the IPN-based ATPC has higher mechanical strength and better ablated surface state, and a stable carbon layer is formed during the ablation process, which is carried out through a coordinated mechanism of thermal blockage and thermal barrier.
Synthetic Metals ( IF 4 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.polymdegradstab.2023.110470
In the first part of this work, novel elastomeric panels with paraffin for thermal energy storage applications were developed. Ethylene-Propylene Diene Monomer (EPDM) rubber filled with a shape-stabilized paraffin, as phase change material with a melting temperature of 28 °C, was covered with a nitrile-butadiene rubber (NBR) envelope. In order to improve the fire resistance, two selected flame retardants (FRs) were dispersed both in the EPDM core and in the NBR envelope. In this work, the combustion residues from cone calorimeter tests were analysed by various techniques to explain the combustion mechanisms and the interaction of FRs. Nuclear magnetic resonance (NMR) evidenced the complexity of the system, characterized by the formation of char, by the reactivity of organomodified montmorillonite (oMMT) in presence of phosphates and structural rearrangements of the inorganic components. The use of a flame retardant based on ammonium polyphosphate and synergistic agents (based on phosphorus) led to formation of different Al-O-P and Si-O-P compounds. The X-ray diffraction (XRD) analysis highlighted that the formation of silicon phosphate, from the reaction of ammonium polyphosphate and oMMT, was possible only at high phosphorus contents. From the phosphorus content detected through energy dispersive X-ray spectroscopy (EDX) it was possible to indicate that the phosphorus remained in the condensed phase during the combustion.
Synthetic Metals ( IF 4 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.polymdegradstab.2023.110458
The absence of inherently flame-retardant polyamide 6 (FR-PA6) with enhanced anti-dripping and melt spinnability has significantly limited its further application in textiles. In this work, a binary reactive flame retardant composed of commercial 9,10-dihydro-10-[2,3-di(hydroxycarbonyl)propyl]-10-phosphaphenanthrene-10-oxide (DDP) and synthesized polydiphenylsiloxane (PDPS) was employed to fabricate FR-PA6 through a facile synthetic route. The prepared FR-PA6 containing 5 wt% DDP and 5 wt% PDPS (FR-PA6-5-5) exhibited a UL94 V-0 rating with no melt-droplets during combustion, a 31.0% reduction in heat release rate and a 18.8% decrease in total heat release compared to pure PA6 in cone calorimetric tests. The improved fire safety of FR-PA6-5-5 was contributed to the gas-phase quenching and dilution effect and the condensed-phase barrier effect, which was enhanced by the synergistic charring effect achieved through the formation of P(=O)-O-Si. Additionally, FR-PA6-5-5 exhibited excellent melt spinnability as demonstrated by the successful preparation of filaments with a tensile strength of approximately 2.27 cN/dtex.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.10 | 132 | Science Citation Index Science Citation Index Expanded | Not |
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